Superior Hypoglycemic Efficacy of 6-Methyl Isomer Over 8-Methyl Isomer in In Vivo Rat Model
In a direct head-to-head comparison of regioisomers bearing identical 3-(4-methylphenylsulfonyl) substitution, the 6-methyl derivative (target compound) reduced blood glucose levels by 60.79% in male albino rats, significantly outperforming both the standard drug glipizide (41.60%) and the 8-methyl isomer (48.56%) at the same dose of 100 mg/kg [1]. The 7-methyl isomer was also evaluated but its specific reduction percentage was not reported in the accessible abstract. This represents the only available direct comparative efficacy data among the three possible methyl-substituted regioisomers.
| Evidence Dimension | Blood glucose reduction percentage (in vivo hypoglycemic activity) |
|---|---|
| Target Compound Data | 60.79% reduction in blood glucose level |
| Comparator Or Baseline | Glipizide: 41.60% reduction; 8-methyl isomer: 48.56% reduction |
| Quantified Difference | 6-methyl isomer superior to glipizide by +19.19 percentage points (46.1% relative improvement); superior to 8-methyl isomer by +12.23 percentage points (25.2% relative improvement) |
| Conditions | Male albino rats, dose: 100 mg/kg body weight, oral administration; in vivo assay |
Why This Matters
This head-to-head regioisomer comparison provides direct quantitative evidence that the 6-methyl substitution position confers superior in vivo hypoglycemic efficacy, eliminating guesswork for researchers selecting a spirohydantoin core for diabetes drug development.
- [1] Iqbal M, et al. Synthesis, characterization, and hypoglycemic activity of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones. Monatsh Chem. 2012;143(3):497-504. doi:10.1007/s00706-011-0696-y View Source
